Vanin-1-IN-1

Vue d'ensemble

Description

Vanin-1-IN-1, also known as VUN34002, is an inhibitor of the vanin-1 enzyme . Vanin-1 is an ectoenzyme with pantetheinase activity . It is highly expressed at the gene and protein level in many organs, such as the liver, intestine, and kidney . Its major function is related to its pantetheinase activity, where it breaks down pantetheine into cysteamine and pantothenic acid, a precursor of coenzyme A . Its physiological role seems strictly related to coenzyme A metabolism, lipid metabolism, and energy production .

Synthesis Analysis

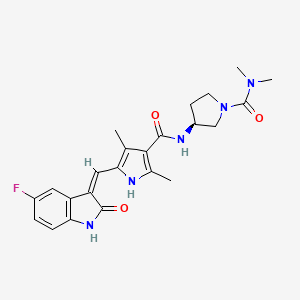

In a study, different skeletal inhibitors were designed and synthesized using pyrimidine amide compounds as lead compounds . A fluorescent probe PA-AFC was designed and synthesized for in vitro evaluation of inhibitors, which has good sensitivity and specificity . The bioluminescent probe PA-AL was then used for cellular level and in vivo inhibitor evaluation .Chemical Reactions Analysis

Vanin-1’s major function is related to its pantetheinase activity, where it breaks down pantetheine into cysteamine and pantothenic acid, a precursor of coenzyme A . Its physiological role seems strictly related to coenzyme A metabolism, lipid metabolism, and energy production .Applications De Recherche Scientifique

Oxidative Stress Resistance : Vanin-1 has been shown to be involved in tissue resistance to oxidative stress. Studies on Vanin-1−/− mice revealed their resistance to oxidative injury, associated with reduced apoptosis and inflammation. This resistance is linked to enhanced gamma-glutamylcysteine synthetase activity in the liver, leading to elevated glutathione levels, which are crucial for cellular antioxidant defense (Berruyer et al., 2004).

Detection and Monitoring : Novel fluorescent probes have been developed to detect Vanin-1 activity. These probes enable rapid detection of Vanin-1 and are useful for in situ real-time monitoring of endogenous Vanin-1, contributing to further research and understanding of its mechanisms in physiological pathology (Qian et al., 2020).

Physiological and Pathological Roles : Vanin-1's role in various organs, such as the liver, kidney, intestine, and lung, under both physiological and pathophysiological conditions, has been extensively reviewed. Its major function is related to its pantetheinase activity, which breaks down pantetheine into cysteamine and pantothenic acid, a precursor of coenzyme A. Vanin-1's enzymatic activity is key in certain diseases, either for its protective effect or as a sensitizer, depending on the organ affected (Bartucci et al., 2019).

Inflammatory Diseases and Carcinogenesis : Research has shown that Vanin-1 is involved in inflammatory mediator production by gut epithelial cells and controls colitis by antagonizing peroxisome proliferator-activated receptor γ activity. This suggests that Vanin-1 is an epithelial sensor of stress, exerting a dominant control over innate immune responses in tissue, and could be a target for therapeutic intervention in inflammatory bowel disease (Berruyer et al., 2006).

Role in Metabolic Diseases : Vanin-1 has been identified as a key activator for hepatic gluconeogenesis, suggesting an important role in regulating hepatic glucose output. This finding indicates its potential as a therapeutic target for treating metabolic diseases caused by overactivated gluconeogenesis (Chen et al., 2014).

Safety And Hazards

Vanin-1-IN-1 is classified as very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic with danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to unborn child . It should be handled with the usual care for all chemicals, in order to avoid synergistic effects .

Orientations Futures

Propriétés

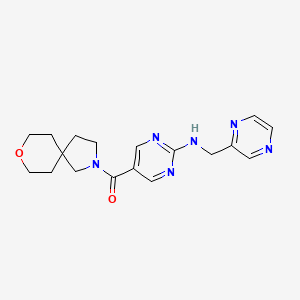

IUPAC Name |

8-oxa-2-azaspiro[4.5]decan-2-yl-[2-(pyrazin-2-ylmethylamino)pyrimidin-5-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2/c25-16(24-6-1-18(13-24)2-7-26-8-3-18)14-9-21-17(22-10-14)23-12-15-11-19-4-5-20-15/h4-5,9-11H,1-3,6-8,12-13H2,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRLXWFIXGZRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CCOCC2)C(=O)C3=CN=C(N=C3)NCC4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vanin-1-IN-1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl-[4-(4-octylphenyl)cyclohexyl]-propylazanium;iodide](/img/structure/B611720.png)

![(R)-2-((S)-4-(3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl)piperazin-2-yl)-3-methylbutan-2-ol](/img/structure/B611724.png)